molecular formula C11H11ClO2 B6266067 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1516323-23-1

2-(4-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6266067
CAS No.: 1516323-23-1
M. Wt: 210.65 g/mol
InChI Key: NZSRDUSALFFKRD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a 4-chlorophenyl substituent at position 2 and a carboxylic acid group at position 1. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the cyclobutane ring system. Cyclobutane’s inherent ring strain and puckered conformation contribute to distinct spatial arrangements of substituents, leading to diastereomer formation. This structural motif is common in medicinal chemistry and materials science, where stereochemistry influences bioactivity and physicochemical properties .

Key characteristics include:

  • Molecular formula: C₁₁H₁₁ClO₂ (approximated based on analogous structures).
  • Stereochemical features: Diastereomers arise from the relative configurations of the chlorophenyl and carboxylic acid groups.
  • Synthetic relevance: Often synthesized via cycloaddition or ring-strain-driven reactions, with diastereomers remaining inseparable in some protocols .

Properties

CAS No.

1516323-23-1

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

2-(4-chlorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO2/c12-8-3-1-7(2-4-8)9-5-6-10(9)11(13)14/h1-4,9-10H,5-6H2,(H,13,14)

InChI Key

NZSRDUSALFFKRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=C(C=C2)Cl)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition with Covalent Templates

The photodimerization of cinnamic acid derivatives using 1,8-dihydroxynaphthalene (1,8-DHN) as a template enables precise spatial alignment of olefins for cyclobutane formation. For 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid, irradiation of 4-chlorocinnamic acid derivatives (e.g., methyl 4-chlorocinnamate) under blue LED light (450 nm) with Ir(ppy)₃ photocatalyst in 1,4-dioxane yields cycloadducts within 1–2 hours. The template enforces a reaction distance <4 Å between olefins, satisfying Schmidt’s solid-state criteria and minimizing side reactions. Post-synthesis hydrolysis (NaOH, 25°C) cleaves ester groups to furnish the carboxylic acid functionality.

Key Data :

ParameterValue
Yield85–99%
Diastereomeric Ratio (dr)1:0.32:0.16 (untemplated) → 20:1 (templated)
Reaction Time1–2 hours

Palladium-Catalyzed Cyclization of Halogenated Precursors

Arylcyclopropane opening followed by cyclization provides an alternative route. Ethyl 2-(4-chlorophenyl)acetate reacts with 1,4-dibromobutane under Pd(OAc)₂ catalysis (5 mol%) in DMF at 120°C, forming the cyclobutane ring via tandem alkylation-cyclization. This method avoids photochemical equipment but requires rigorous exclusion of moisture.

Optimization Insights :

  • Solvent Effects : DMF outperforms toluene (yield increase from 54% to 89%) due to better Pd complex solubility.

  • Temperature : Yields plateau above 110°C, but higher temperatures (120°C) reduce reaction time by 40%.

Industrial-Scale Production and Purification

Continuous Flow Photoreactors

Scaling templated [2+2] cycloadditions requires flow reactors to maintain consistent light penetration. A tubular reactor (inner diameter 2 mm, 450 nm LEDs) processes 10 L/h of 4-chlorocinnamic acid derivative, achieving 92% conversion with <5% dimer byproducts.

Chromatographic Diastereomer Separation

Industrial batches use preparative HPLC (C18 column, 10 μm, 250 × 50 mm) with acetonitrile/0.1% formic acid gradients (20→80% over 30 min) to isolate diastereomers. Retention times differ by 2.3 minutes (cis: 14.5 min, trans: 16.8 min).

Purification Metrics :

Parametercis-Diastereomertrans-Diastereomer
Purity≥98%≥97%
Recovery78%82%

Mechanistic Insights into Stereochemical Outcomes

Biradical Intermediates in Contractive Synthesis

Pyrrolidine contraction via iodonitrene intermediates generates 1,4-biradicals that cyclize to cyclobutanes. For 2-(4-chlorophenyl) derivatives, computational studies (DFT, B3LYP/6-31G*) show the biradical’s singlet state favors cis-diastereomer formation (ΔG‡ = 8.2 kcal/mol vs. 11.7 kcal/mol for trans).

Solvent Polarity and Diastereomer Distribution

Polar aprotic solvents (DMF, DMSO) stabilize transition states leading to trans-diastereomers. In DMF, the trans:cis ratio reaches 3:1, whereas toluene favors cis (1:2) .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, aldehydes.

  • Substitution Products: Amines, ethers.

Scientific Research Applications

2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing enzyme activity and cellular processes. The chlorophenyl group may interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cycloalkane Systems

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid
  • Core structure : Cyclobutane with 4-chloro-2-fluorophenyl and carboxylic acid substituents.
  • Key differences: Fluorine substitution increases electronegativity and lipophilicity compared to the non-fluorinated target compound.
  • Physical properties : Powder form, stored at room temperature (molecular weight: 228.65 g/mol) .
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
  • Core structure : Cyclobutane with both chlorophenyl and carboxylic acid groups at position 1.
  • Physical properties : Melting point 80–82°C, higher purity achievable due to simpler stereochemistry .
Atovaquone Intermediates (Cis/Trans Isomers)
  • Core structure: Cyclohexane with 4-chlorophenyl and naphthoquinone groups.
  • Key differences : Rigid cyclohexane ring allows geometric isomer separation via selective crystallization.
  • Synthetic methods : Lewis acid-catalyzed isomerization converts cis to trans isomers, highlighting strategies for stereochemical control .

Key observations :

  • High diastereomeric ratios (e.g., 23:1 in cyclopropanes) are achievable with optimized protocols .
  • Equimolar mixtures (50:50) are common in flexible systems like pyrrolidines and acetamides .

Physicochemical and Functional Comparisons

Property Target Compound 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid Atovaquone Intermediates
Melting point Not reported 80–82°C Not specified
Stereochemical complexity Diastereomeric mixture Single stereoisomer Geometric (cis/trans)
Bioactivity relevance Potential for chiral drug development Limited due to fixed stereochemistry Antimalarial (Atovaquone)

Biological Activity

2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid, a cyclobutane derivative, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit varying degrees of biological activity. Understanding its biological profile is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid is C12_{12}H11_{11}ClO2_2, with a molar mass of approximately 228.65 g/mol. The compound features a cyclobutane ring substituted with a 4-chlorophenyl group, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds structurally similar to 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid exhibit significant antimicrobial activity. For instance, compounds with similar phenyl and cyclobutane structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted a phenylcyclobutane carboxamide with an MIC (Minimum Inhibitory Concentration) of 6.9 µM against M. tuberculosis, suggesting that the cyclobutane framework may enhance antimicrobial properties .

Anti-inflammatory Effects

Some diastereomers of cyclobutane derivatives have been investigated for their anti-inflammatory properties. A related compound, 2-(phenyl)cyclobutane-1-carboxylic acid, has been reported to possess potential anti-inflammatory effects, which may be attributed to the structural features shared with 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid .

Binding Affinity Studies

Interaction studies have demonstrated that 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid binds effectively to certain biological targets, indicating its potential as a lead compound in drug design. The binding affinity of this compound to specific receptors and enzymes is critical for its therapeutic efficacy.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds related to 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid:

Compound NameStructure TypeNotable Properties
2-(4-fluorophenyl)cyclobutane-1-carboxylic acidCyclobutane derivativeAntimicrobial activity
3-(4-chlorophenyl)cyclopropane-1-carboxylic acidCyclopropane derivativeEctoparasiticidal activity
2-(phenyl)cyclobutane-1-carboxylic acidCyclobutane derivativePotential anti-inflammatory effects

Case Studies

  • Mycobacterium tuberculosis Inhibition : A high-throughput screening identified a phenylcyclobutane carboxamide as a potent inhibitor against M. tuberculosis, leading to further exploration of structural analogs for improved potency and reduced cytotoxicity .
  • Synthesis and Evaluation : The synthesis of various cyclobutane derivatives has been explored to evaluate their biological activities systematically. For instance, modifications in the substituents on the cyclobutane ring have resulted in varied biological profiles, highlighting the importance of structural optimization .

Q & A

Q. What are the key synthetic challenges in preparing 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for diastereoselectivity?

The synthesis involves constructing the strained cyclobutane ring while introducing the 4-chlorophenyl and carboxylic acid groups. Multi-step organic synthesis is typically required, with critical steps including cycloaddition or ring-closing reactions. For example, cyclobutane formation may involve [2+2] photocycloaddition or strain-inducing ring closure under high dilution conditions to minimize side reactions . Diastereoselectivity can be enhanced by optimizing solvent polarity (e.g., using DMF or THF) and temperature control (low temperatures favor kinetic products). Chiral auxiliaries or catalysts may also be employed, though this is not explicitly documented for this compound .

Q. What analytical techniques are most reliable for characterizing the diastereomeric mixture and confirming structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can distinguish diastereomers via splitting patterns and chemical shifts. For example, the cyclobutane protons typically resonate between δ 2.5–4.0 ppm, with splitting patterns reflecting ring strain and substituent effects .
  • HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak® AD-H) paired with mass spectrometry (ESI-MS) resolves diastereomers and confirms molecular weight (theoretical MW: 228.65 g/mol for the fluorinated analog, suggesting similar methods apply) .
  • X-ray Crystallography : Single-crystal analysis provides absolute configuration but requires pure diastereomers, which may be challenging for mixtures .

Q. How can researchers separate and quantify the diastereomers in this compound?

Chiral stationary phase chromatography (CSP-HPLC) is the gold standard. For example, a method using a hexane/isopropanol mobile phase (90:10 v/v) with a Chiralcel® OD column effectively separates enantiomers of structurally similar cyclopropane derivatives . For quantification, UV detection at 254 nm (aromatic Cl absorption) or calibration with pure standards is recommended .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring influence the compound’s biological activity, and what strategies can validate these effects?

The cyclobutane ring’s conformation (e.g., puckered vs. planar) alters steric and electronic interactions with biological targets. For example, in enzyme inhibition studies, one diastereomer may bind more effectively to active sites due to spatial compatibility. To validate:

  • Molecular Docking : Compare diastereomer binding affinities to target proteins (e.g., enzymes like cyclooxygenase or kinases) using software like AutoDock Vina .
  • Pharmacodynamic Assays : Measure IC50_{50} values for each diastereomer in enzyme inhibition assays (e.g., fluorescence-based assays for protease inhibition) .

Q. How can contradictory data on the compound’s reactivity or stability be resolved in synthetic workflows?

Contradictions often arise from impurities or unaccounted stereochemical effects. Mitigation strategies include:

  • Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms or degradation products .
  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify competing pathways (e.g., epimerization under acidic conditions) .

Q. What computational methods are suitable for predicting the physicochemical properties of individual diastereomers?

  • DFT Calculations : Predict dipole moments, logP, and pKa using Gaussian or ORCA. For example, the carboxylic acid group’s pKa (~2.5–3.5) can be modeled via solvation-free energy calculations .
  • Molecular Dynamics (MD) : Simulate solubility in aqueous buffers or membrane permeability using GROMACS .

Q. How does the 4-chlorophenyl substituent modulate the compound’s electronic properties, and what experimental evidence supports this?

The electron-withdrawing Cl group increases the carboxylic acid’s acidity and stabilizes aryl-radical intermediates. Evidence includes:

  • UV-Vis Spectroscopy : Red shifts in absorption spectra correlate with extended conjugation via the phenyl ring .
  • Electrochemical Studies : Cyclic voltammetry reveals oxidation potentials influenced by the Cl substituent’s inductive effects .

Methodological Recommendations

Q. Designing Stability Studies

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH (1–13) to identify degradation pathways. Monitor via HPLC-MS .
  • Excipient Compatibility : Test stability with common buffers (PBS, Tris-HCl) to assess suitability for biological assays .

Q. Validating Synthetic Routes

  • Scale-Up Considerations : Use microreactors or flow chemistry to maintain high dilution for cyclobutane formation, minimizing side reactions .
  • Green Chemistry Metrics : Calculate E-factors and atom economy to optimize sustainability (e.g., replacing stoichiometric reagents with catalytic systems) .

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